Tert-butyl (4-(cyanomethoxy)phenyl)carbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
tert-butyl N-[4-(cyanomethoxy)phenyl]carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(16)15-10-4-6-11(7-5-10)17-9-8-14/h4-7H,9H2,1-3H3,(H,15,16) |
InChI Key |
BFFCEQXLDTXUQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(cyanomethoxy)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(cyanomethoxy)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or copper can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Hydrolysis Reactions
The cyanomethoxy group undergoes hydrolysis under acidic or basic conditions:
| Condition | Product | Notes |
|---|---|---|
| Acidic (H₂SO₄) | 4-(Carboxy)phenol derivative | Complete conversion at 80°C |
| Basic (NaOH) | 4-(Carboxylate)phenol derivative | Requires prolonged heating |
The tert-butyl carbamate group remains stable under mild hydrolysis but degrades under strong acidic conditions (e.g., HCl, reflux).
a) Suzuki-Miyaura Cross-Coupling
The compound participates in Pd-catalyzed cross-coupling with arylboronic acids. For example:
b) Cascade Cyclization
In Pd(II)-catalyzed reactions with arylboronic acids, the cyanomethoxy group facilitates domino C–C/C–N bond formation, yielding benzofuro[2,3-c]pyridines :
-
Mechanism : Nitrile carbopalladation → intramolecular Michael addition → cyclization → aromatization .
Nucleophilic Substitution Reactions
The carbamate’s oxygen and nitrogen serve as nucleophiles:
| Reagent | Product | Application |
|---|---|---|
| Alkyl halides | N-Alkylated carbamates | Prodrug synthesis |
| Acyl chlorides | N-Acyl derivatives | Enzyme inhibitor intermediates |
Biological Interactions
While not a direct reaction, the tert-butyl group enhances binding to the pregnane X receptor (PXR), as shown in structural analogs . This interaction influences metabolic stability and drug-enzyme interactions.
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
Tert-butyl (4-(cyanomethoxy)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.
Industry: Utilized in the production of polymers and other advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl (4-(cyanomethoxy)phenyl)carbamate involves the formation of a stable carbamate linkage, which can be cleaved under specific conditions to release the active amine. This property makes it useful as a protecting group in organic synthesis. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with nucleophiles and electrophiles in a predictable manner.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of tert-butyl (4-(cyanomethoxy)phenyl)carbamate, highlighting differences in substituents, molecular properties, and applications:
Physicochemical Properties
Biological Activity
Tert-butyl (4-(cyanomethoxy)phenyl)carbamate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its chemical formula . The presence of both tert-butyl and cyanomethoxy groups suggests potential interactions with biological targets, which may influence its pharmacological properties.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : This compound may act as an inhibitor for various enzymes, modulating biochemical pathways. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission, which could have implications for neurodegenerative diseases .
- Receptor Interaction : The compound's structure allows it to interact with specific receptors in the body, potentially affecting cellular signaling pathways. Its cyanomethoxy group may participate in hydrogen bonding, enhancing binding affinity to target proteins .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Neuroprotective Effects : Similar compounds have shown the ability to protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides, suggesting a potential role in Alzheimer's disease treatment .
- Cytotoxicity : Preliminary toxicity assessments indicate that this compound may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to fully understand the compound's efficacy and safety profile. Current literature suggests that bioavailability and metabolic stability are critical factors influencing the therapeutic potential of such compounds .
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds:
- Neurodegenerative Disease Models : Research on carbamate derivatives has indicated their potential to inhibit amyloid aggregation and reduce neuroinflammation in models of Alzheimer's disease. For example, a study found that certain carbamate analogs significantly reduced TNF-α levels and oxidative stress markers in astrocyte cultures exposed to amyloid-beta .
- Cancer Therapeutics : A study highlighted the development of terphenyl-based inhibitors that showed promising results in enhancing antitumor responses by blocking PD-1/PD-L1 interactions. Although not directly related to this compound, these findings underscore the importance of structural modifications in enhancing biological activity against cancer .
- Pharmacological Profiles : The pharmacological profiles of similar compounds reveal that modifications can lead to varying degrees of receptor affinity and enzyme inhibition. For instance, variations in substituents can significantly impact their effectiveness as therapeutic agents .
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for Tert-butyl (4-(cyanomethoxy)phenyl)carbamate, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via carbamate coupling reactions. A validated approach involves using tert-butyl carbamate precursors with activated aryl derivatives. For example, coupling 4-(cyanomethoxy)phenylamine with tert-butyl chloroformate in the presence of a base like triethylamine under anhydrous conditions . Alternatively, DCC (N,N'-dicyclohexylcarbodiimide)-mediated coupling between carboxylic acid derivatives and hydroxylamine intermediates has been employed for analogous carbamates, requiring purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity . Optimization Tips :
- Use inert atmosphere (N₂/Ar) to prevent moisture interference.
- Monitor reaction progress via TLC or LC-MS to minimize side products.
- Adjust stoichiometry (1.2:1 molar ratio of amine to chloroformate) to drive completion.
Q. What are the recommended protocols for handling and storing this compound to ensure stability?
- Methodological Answer :
- Storage : Store in airtight containers at 2–8°C, protected from light and humidity. Avoid prolonged exposure to temperatures >25°C to prevent decomposition .
- Handling : Use in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Avoid contact with strong acids/bases, as carbamates may hydrolyze under extreme pH .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life. Monitor via HPLC for degradation products like cyanomethoxy-phenol .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ confirms structure. Key signals include tert-butyl (δ ~1.3 ppm, singlet) and carbamate carbonyl (δ ~155 ppm in ¹³C) .
- HRMS : Electrospray ionization (ESI) in positive mode verifies molecular ion [M+Na]⁺ with <3 ppm mass accuracy .
- FT-IR : Peaks at ~1680–1720 cm⁻¹ (C=O stretch) and ~2240 cm⁻¹ (C≡N stretch) confirm functional groups .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and intermolecular interactions. Use SHELX-97 for structure refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks . For example, a related carbamate derivative exhibited π-π stacking between aromatic rings and hydrogen bonds (N–H···O) stabilizing the crystal lattice . Workflow :
- Grow crystals via slow evaporation (dichloromethane/hexane).
- Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refine with SHELXL, achieving R-factor <0.05 .
Q. What strategies can elucidate the compound’s reactivity under varying experimental conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 37°C. Monitor via LC-MS for hydrolysis products (e.g., cyanomethoxy-phenol and CO₂ release) .
- Thermal Analysis : Use DSC/TGA to determine decomposition onset (~200°C for similar carbamates) and identify thermal degradation pathways .
- Reactivity Screening : Test with nucleophiles (e.g., Grignard reagents) to assess carbamate lability. For example, reaction with MeMgBr may cleave the carbamate group, forming tertiary alcohols .
Q. How can researchers design biological assays to investigate the compound’s potential as a biochemical probe?
- Methodological Answer :
- Enzyme Inhibition : Perform kinetic assays (e.g., fluorogenic substrates) with target enzymes (e.g., proteases or kinases). Measure IC₅₀ values using dose-response curves (0.1–100 µM) .
- Cellular Uptake : Use fluorescence tagging (e.g., BODIPY conjugate) and confocal microscopy to track intracellular localization in model cell lines .
- Toxicity Profiling : Conduct MTT assays on HEK-293 or HepG2 cells to determine CC₅₀, ensuring selectivity over normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
